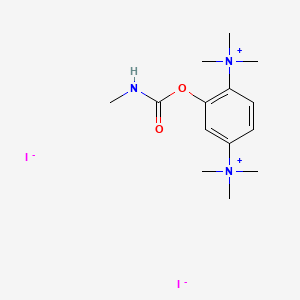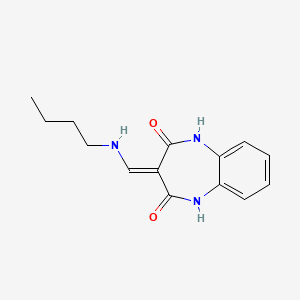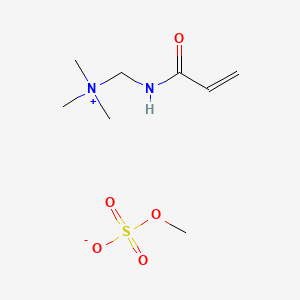
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C8H18N2O5S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of trimethylamine with an appropriate allyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for researchers.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in investigating cellular processes and pathways.
Medicine
This compound has potential applications in medicine, particularly in drug development. Its unique properties may enable the design of novel therapeutic agents targeting specific molecular pathways.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions and enhance the solubility of various substances makes it valuable in the formulation of products such as cosmetics, pharmaceuticals, and cleaning agents.
Mecanismo De Acción
The mechanism by which Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, whether in biological research, medicine, or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylammonium chloride
- Tetramethylammonium hydroxide
- Dimethylaminoethyl methacrylate
Uniqueness
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
65505-13-7 |
|---|---|
Fórmula molecular |
C8H18N2O5S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
Clave InChI |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
Números CAS relacionados |
65505-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


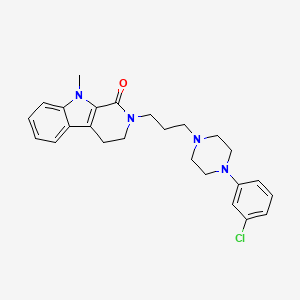
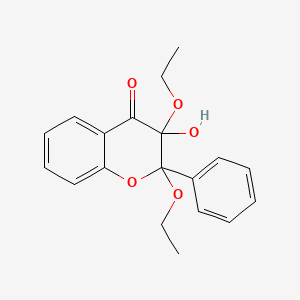
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)

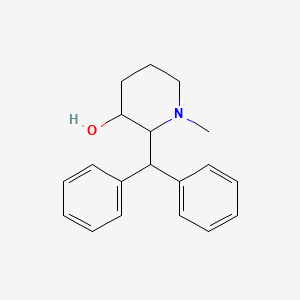
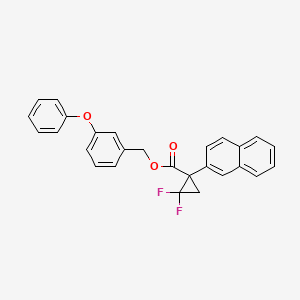
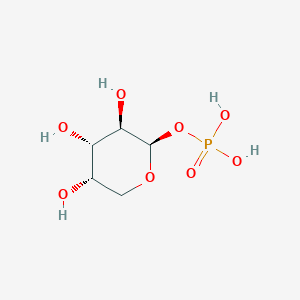
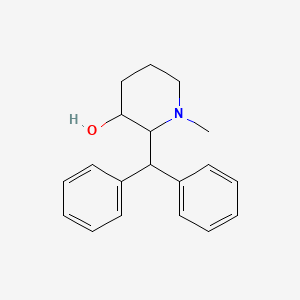


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
